2-[4-(4-Bromobenzamido)phenyl]acetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-[(4-bromobenzoyl)amino]phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c16-12-5-3-11(4-6-12)15(20)17-13-7-1-10(2-8-13)9-14(18)19/h1-8H,9H2,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLLBBVXVAPZKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)NC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 4 4 Bromobenzamido Phenyl Acetic Acid
Retrosynthetic Analysis of the Chemical Compound
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. scribd.com This process involves breaking bonds and converting functional groups to reveal potential synthetic routes. ewadirect.com For 2-[4-(4-bromobenzamido)phenyl]acetic acid, the analysis identifies two primary disconnections corresponding to key bond formations in the forward synthesis.
The most logical initial disconnection is at the amide C-N bond. This is a common and reliable transformation in synthetic chemistry. amazonaws.com This step simplifies the target molecule into two key synthons: a nucleophilic amine and an electrophilic acyl group. The corresponding synthetic equivalents for these idealized fragments are 2-(4-aminophenyl)acetic acid and a 4-bromobenzoyl derivative, such as 4-bromobenzoyl chloride.
A second disconnection can be made on the 2-(4-aminophenyl)acetic acid intermediate. Breaking the C-C bond between the phenyl ring and the acetic acid moiety is a valid retrosynthetic step. scribd.comwikipedia.org This leads to a synthon representing a 4-aminophenyl group and another for the carboxymethyl group. This suggests that the phenylacetic acid portion can be constructed from a simpler substituted benzene derivative. For instance, a synthetic route could begin with a para-substituted toluene, which is then functionalized to introduce the acetic acid side chain.
This analysis reveals a convergent synthetic plan where the two main fragments, the substituted phenylacetic acid and the substituted benzoic acid, are prepared separately and then joined in a final amide bond formation step.
Classical Synthetic Routes for Phenylacetic Acid Scaffolds
The synthesis of phenylacetic acid and its derivatives is a well-established area of organic synthesis. Several classical methods are routinely employed, each with distinct advantages concerning starting material availability, reaction conditions, and scalability.
Carbonylation Approaches
Carbonylation reactions, which introduce a carbonyl group (C=O) into a molecule, represent a direct and efficient method for synthesizing phenylacetic acids from benzyl derivatives. daneshyari.com This approach often utilizes transition metal catalysts, such as those based on palladium, rhodium, or cobalt, to facilitate the reaction with carbon monoxide. daneshyari.comresearchgate.netresearchgate.net
Benzyl halides or alcohols can serve as starting materials. For example, benzyl chloride can be carbonylated in the presence of a palladium catalyst to yield phenylacetic acid. researchgate.net The reaction conditions, including pressure, temperature, and choice of solvent, are crucial for achieving high yields. researchgate.net Some processes operate under normal pressure, which simplifies the required apparatus. google.com The carbonylation of toluene itself to produce phenylacetic acid esters, followed by hydrolysis, has also been developed. google.com
| Catalyst System | Starting Material | Key Features | Reference |
|---|---|---|---|
| Palladium Complexes | Benzyl Alcohols/Halides | Effective for various substrates; can be performed under green conditions. | researchgate.netresearchgate.net |
| Rhodium Complexes | Benzyl Alcohol | Often used with iodine-containing promoters to enhance activity. | researchgate.net |
| Cobalt Complexes (e.g., Co₂(CO)₈) | Benzyl Chloride | Low-cost catalyst; can be used under normal pressure. | daneshyari.comgoogle.com |
Nitrile Hydrolysis Pathways
The hydrolysis of benzyl cyanides is a traditional and widely used method for preparing phenylacetic acids. orgsyn.orgyoutube.com This two-step pathway typically begins with the conversion of a benzyl halide to the corresponding benzyl cyanide, a reaction known as the Kolbe nitrile synthesis. mdpi.com The resulting nitrile is then hydrolyzed to the carboxylic acid.
The hydrolysis can be performed under either acidic or alkaline conditions. chemguide.co.uklibretexts.org
Acidic Hydrolysis : The nitrile is heated under reflux with a strong acid, such as sulfuric or hydrochloric acid. orgsyn.orglibretexts.org This directly produces the free carboxylic acid and an ammonium salt. chemguide.co.uk
Alkaline Hydrolysis : The nitrile is heated with an aqueous solution of a strong base, like sodium hydroxide. chemguide.co.uk This initially forms the carboxylate salt and ammonia gas. A subsequent acidification step is required to liberate the free carboxylic acid from its salt. chemguide.co.uklibretexts.org
While both methods are effective, acid hydrolysis is often considered a more direct route to the final product. orgsyn.org The choice between acidic and alkaline conditions can depend on the presence of other functional groups in the molecule that might be sensitive to the reaction environment.
| Condition | Reagents | Initial Product | Final Product Isolation | Reference |
|---|---|---|---|---|
| Acidic | Dilute H₂SO₄ or HCl | Carboxylic acid and ammonium salt | Direct isolation (e.g., distillation, filtration) | orgsyn.orglibretexts.org |
| Alkaline | Aqueous NaOH or KOH | Carboxylate salt and ammonia | Acidification followed by extraction/isolation | chemguide.co.uklibretexts.org |
Multi-step Syntheses from Halogenated Precursors
More complex phenylacetic acid derivatives can be constructed through multi-step sequences starting from readily available halogenated aromatic compounds. mdpi.com These routes offer flexibility in introducing various substituents onto the phenyl ring.
One common strategy involves a palladium-catalyzed Suzuki coupling reaction between a boronic acid and an alkyl halide to form the crucial Csp²-Csp³ bond. inventivapharma.com For instance, an appropriately substituted aryl boronic acid can be coupled with an ester of bromoacetic acid. Subsequent hydrolysis of the ester group then yields the desired phenylacetic acid. This approach has been successfully used to prepare various substituted phenylacetic acids. inventivapharma.com
Another route starts from an aniline derivative, which can be converted into a diazonium salt and subsequently transformed into a halogenated arene. This halogenated intermediate can then be elaborated into the phenylacetic acid structure through reactions like the Heck coupling or by conversion to an organometallic reagent followed by reaction with a suitable electrophile.
Synthetic Strategies for Benzamido Linkages
The formation of the amide bond is the crucial step that connects the two primary fragments of the target molecule. This transformation is one of the most important and frequently performed reactions in organic chemistry. luxembourg-bio.com
Amide Bond Formation Techniques
The direct reaction between a carboxylic acid and an amine to form an amide requires high temperatures to remove water, conditions that are often incompatible with complex molecules. luxembourg-bio.com Therefore, the synthesis is almost always achieved by activating the carboxylic acid. researchgate.net
Common methods for amide bond formation include:
Activation via Acyl Halides : The carboxylic acid (4-bromobenzoic acid) is first converted to a more reactive derivative, typically an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 4-bromobenzoyl chloride is then reacted with the amine (2-(4-aminophenyl)acetic acid) to form the amide bond. researchgate.net
Use of Coupling Reagents : A vast array of coupling reagents has been developed to facilitate amide bond formation directly from a carboxylic acid and an amine under mild conditions. luxembourg-bio.com These reagents activate the carboxylic acid in situ. Carbodiimides, such as dicyclohexylcarbodiimide (DCC), are classic examples. luxembourg-bio.com Other widely used reagents include phosphonium salts (e.g., BOP, PyBOP) and uronium/aminium salts (e.g., HBTU, HATU). luxembourg-bio.com The choice of reagent can be critical to avoid side reactions and racemization when chiral centers are present. luxembourg-bio.com
Catalytic Direct Amidation : More recently, methods for the direct, catalyst-mediated amidation of carboxylic acids and amines have been developed as a more atom-economical and environmentally friendly alternative. nih.gov These methods avoid the use of stoichiometric activating agents and reduce waste. For example, nickel(II) chloride has been shown to be an effective catalyst for the direct amidation of phenylacetic acid derivatives with benzylamine derivatives. nih.gov
| Method | Description | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Acyl Halide Method | Two-step process: convert acid to acyl chloride, then react with amine. | High reactivity of acyl chloride ensures reaction completion. | Generates HCl byproduct; acyl chloride may be moisture-sensitive. | researchgate.net |
| Coupling Reagents (e.g., DCC, HATU) | One-pot reaction where the reagent activates the carboxylic acid in situ. | Mild conditions; high yields; wide variety of reagents available. | Stoichiometric byproducts can be difficult to remove (e.g., DCU). | luxembourg-bio.com |
| Catalytic Direct Amidation | Direct reaction of acid and amine in the presence of a catalyst. | High atom economy; water is the only byproduct. | May require higher temperatures; catalyst development is ongoing. | nih.gov |
Coupling Reactions with Carboxylic Acids and Amines
The formation of the amide bond in this compound is achieved by the coupling of a carboxylic acid and an amine. A direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient as it requires high temperatures (often exceeding 100°C) to dehydrate the stable ammonium carboxylate salt formed by an initial acid-base reaction chemistrysteps.com. To overcome this, various coupling reagents have been developed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine under milder conditions.
The most common strategy involves converting the carboxylic acid's hydroxyl group into a better leaving group chemistrysteps.com. This is typically accomplished using carbodiimide-based reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) chemistrysteps.comfishersci.co.uk. These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate fishersci.co.uk. This intermediate is then readily attacked by the amine to form the amide, yielding a urea byproduct. The reaction facilitated by EDC is particularly common, offering good yields (70-90%) at room temperature chemistrysteps.com.
To improve reaction efficiency and minimize side reactions, such as the racemization of chiral centers (a consideration when synthesizing derivatives from amino acids), additives are often used in conjunction with coupling reagents hepatochem.com. Common additives include 1-hydroxybenzotriazole (HOBt) and 4-dimethylaminopyridine (DMAP). HOBt reacts with the O-acylisourea intermediate to form an active ester, which is less reactive but more selective, thereby reducing the risk of side reactions nih.gov. DMAP can act as an acyl transfer agent, forming a highly reactive acyliminium ion intermediate nih.gov. Other classes of coupling reagents include phosphonium salts (e.g., BOP reagent) and aminium/uronium salts (e.g., HATU, HBTU), which are also highly efficient hepatochem.com.
| Reagent Class | Examples | Mechanism/Key Features | Typical Additives |
|---|---|---|---|
| Carbodiimides | DCC, EDC | Forms a reactive O-acylisourea intermediate. EDC is water-soluble, simplifying byproduct removal. chemistrysteps.comfishersci.co.uk | HOBt, DMAP nih.gov |
| Phosphonium Salts | BOP, PyBOP | Activates the carboxylic acid. Does not react with the free amino group of the amine component. hepatochem.com | DIEA (base) |
| Aminium/Uronium Salts | HATU, HBTU | Very efficient with quick reaction times and minimal racemization. hepatochem.com | HOBt, DIEA (base) hepatochem.com |
Advanced and Modern Synthetic Approaches
Modern organic synthesis focuses on developing more efficient, selective, and environmentally benign methods. For a molecule like this compound, these advanced approaches can be applied to both the key amide-forming step and the synthesis of its aromatic precursors.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have revolutionized the synthesis of complex organic molecules acs.org. While the final amide bond formation in this compound is not a C-C coupling, these reactions are highly relevant for the synthesis of its precursors, such as substituted phenylacetic acids.
The Suzuki-Miyaura coupling, for instance, creates C-C bonds by reacting an organoboron compound (like a boronic acid) with an organohalide or triflate in the presence of a palladium catalyst and a base libretexts.org. This method could be used to construct the aryl-alkyl framework of the phenylacetic acid moiety. Other notable palladium-catalyzed reactions include:
Negishi Coupling : Involves the reaction of an organozinc compound with an organohalide libretexts.org. This method is effective for forming aryl-alkyl bonds under mild conditions acs.org.
Stille Coupling : Utilizes organotin compounds. It was one of the first methods to demonstrate stereospecific cross-coupling of unactivated secondary alkyl nucleophiles acs.org.
Heck Coupling : Forms a C-C bond between an unsaturated halide and an alkene .
These reactions typically proceed through a common catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination libretexts.org. The choice of palladium catalyst, ligands, and reaction conditions is crucial for achieving high yields and preventing side reactions like β-hydride elimination, which can be a challenge with alkyl coupling partners acs.org.
| Reaction Name | Organometallic Reagent (R-M) | Electrophile (R'-X) | Key Advantage |
|---|---|---|---|
| Suzuki-Miyaura Coupling libretexts.org | Organoboron (e.g., boronic acid) | Aryl/Vinyl Halide or Triflate | Boronic acids are generally stable, commercially available, and environmentally benign. |
| Negishi Coupling libretexts.org | Organozinc | Aryl/Vinyl/Alkyl Halide | High reactivity and functional group tolerance. |
| Stille Coupling acs.org | Organotin | Aryl/Vinyl Halide | Tolerant of a wide range of functional groups, but tin byproducts are toxic. |
To align with the principles of green chemistry, significant research has been directed toward developing catalytic methods for amide synthesis that avoid the use of metals. These protocols can reduce cost and eliminate concerns about toxic metal residue in the final product.
One approach involves the use of boron-based reagents. Boronic acids have been shown to be effective catalysts for the direct formation of amides from carboxylic acids and amines, often requiring the removal of water to drive the reaction forward acs.org. More advanced reagents like tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, can mediate amidation under operationally simple conditions, open to the air, with equimolar amounts of the acid and amine acs.org.
Another innovative metal-free strategy employs dual catalysis. For example, a redox-neutral C-N bond formation can be achieved through the combined action of visible light and an N-heterocyclic carbene (NHC) catalyst at room temperature researchgate.net. This method proceeds via a radical-radical coupling mechanism between an N-centered radical and a C-centered radical, tolerating a wide range of functional groups researchgate.net. Other protocols may use gold nanoparticles or other non-traditional catalysts under aerobic conditions acs.org.
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved yields and cleaner product profiles compared to conventional heating methods nih.gov.
This technology is well-suited for the synthesis of amides and their derivatives. Direct amidation of carboxylic acids and amines can be performed under solvent-free conditions using a catalyst like ceric ammonium nitrate (CAN) in a microwave reactor nih.govmdpi.com. This approach represents a significant advancement in developing an ideal green protocol for amide bond formation, as it is rapid, efficient, and generates minimal waste nih.govmdpi.com. The simple product isolation, often without the need for chromatographic purification, is another major advantage mdpi.com. Microwave assistance has been successfully applied to synthesize a variety of heterocyclic derivatives, including those based on quinoline-4-carboxylic acids, demonstrating the broad applicability of this technique researchgate.netnih.gov.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Heating Mechanism | Conductive heating from an external source; slow and non-uniform. | Direct dielectric heating of polar molecules; rapid and uniform. nih.gov |
| Reaction Time | Hours to days. | Seconds to minutes. nih.govresearchgate.net |
| Yields | Often moderate to good. | Often higher due to reduced side reactions and decomposition. nih.gov |
| Energy Efficiency | Lower. | Higher, as energy is focused directly on the reactants. |
| Environmental Impact | Can require larger solvent volumes and longer energy input. | Promotes green chemistry through solvent-free conditions and reduced energy use. nih.govmdpi.com |
Challenges and Optimization in the Synthesis of this compound
The successful synthesis of a specific molecule like this compound requires careful control over various reaction parameters. One of the most critical challenges is ensuring the correct arrangement of substituents on the aromatic rings.
Regioselectivity refers to the control of the position at which a chemical reaction occurs. In the synthesis of this compound, both aromatic rings are 1,4-disubstituted (para-substituted). Achieving this specific substitution pattern without forming unwanted ortho or meta isomers is a primary concern during the synthesis of the precursors.
The outcome of an electrophilic aromatic substitution reaction is dictated by the electronic properties of the substituent already present on the ring.
Activating groups (electron-donating) direct incoming electrophiles to the ortho and para positions. Examples include -NH₂, -OH, and alkyl groups (-CH₃, -CH₂COOH).
Deactivating groups (electron-withdrawing) direct incoming electrophiles to the meta position. Examples include -NO₂, -CN, and -COOH. Halogens like bromine are an exception; they are deactivating but ortho, para-directing.
In the synthesis of 2-(4-aminophenyl)acetic acid, a common strategy involves starting with 4-nitrophenylacetic acid. The acetic acid group (-CH₂COOH) is an ortho, para-director. However, direct nitration of phenylacetic acid can lead to a mixture of isomers. A more regioselective route starts with a para-substituted precursor, such as p-nitrotoluene, which is then converted to 4-nitrophenylacetic acid. The final step is the reduction of the nitro group to the required amino group, which preserves the para-substitution pattern.
Similarly, for the synthesis of 4-bromobenzoic acid, direct bromination of benzoic acid is not ideal because the carboxyl group (-COOH) is a meta-director. A regioselective synthesis would typically start with a para-substituted compound, such as p-toluic acid, which can be brominated and then have its methyl group oxidized to a carboxylic acid. Alternatively, starting with 4-methoxyphenylacetic acid, regioselective bromination can be achieved using bromine in acetic acid to yield 2-(3-bromo-4-methoxyphenyl)acetic acid, demonstrating how existing substituents dictate the position of new ones nih.gov.
Yield Optimization
Optimizing the yield of this compound involves careful control of several reaction parameters to maximize product formation and minimize side reactions. The acylation of amines with acyl chlorides can be influenced by factors such as the choice of base, solvent, reaction temperature, and stoichiometry of the reactants. organic-chemistry.org
Key Factors for Yield Optimization:
Base: The presence of a base is crucial to neutralize the hydrochloric acid formed during the reaction. byjus.compw.live This prevents the protonation of the unreacted amine, which would render it non-nucleophilic and halt the reaction, thereby diminishing the yield. organic-chemistry.org Aqueous sodium hydroxide is a common choice, though other bases like pyridine can also be used. byjus.compw.live The concentration and rate of addition of the base can be adjusted to maintain an optimal pH.
Solvent System: The reaction is often carried out in a two-phase system, consisting of an organic solvent (like dichloromethane or diethyl ether) to dissolve the acyl chloride and an aqueous phase for the amine and the base. iitk.ac.in The choice of solvent can affect the solubility of the reactants and the rate of the reaction.
Temperature: These reactions are typically exothermic. Maintaining a low temperature, often by using an ice bath, is important to control the reaction rate and prevent potential side reactions, such as the hydrolysis of the acyl chloride.
Stoichiometry: The molar ratio of the reactants is a critical factor. While a 1:1 molar ratio of the amine and acyl chloride is theoretically required, in practice, a slight excess of the acylating agent may be used to ensure complete conversion of the amine. However, a large excess should be avoided to prevent purification challenges.
Agitation: Vigorous stirring is essential in a two-phase system to ensure efficient mixing of the reactants and maximize the interfacial area where the reaction occurs.
Below is an interactive data table summarizing the parameters that can be adjusted for yield optimization.
| Parameter | Condition 1 (Standard) | Condition 2 (Optimized) | Rationale for Optimization |
| Base | 1 M Sodium Hydroxide | 2 M Sodium Hydroxide, slow addition | Maintains optimal pH to neutralize HCl without promoting excessive hydrolysis of the acyl chloride. organic-chemistry.orgbyjus.com |
| Solvent | Dichloromethane/Water | Ethyl Acetate/Water | Ethyl acetate is a less toxic and more environmentally friendly solvent. |
| Temperature | Room Temperature | 0-5 °C (Ice Bath) | Controls the exothermic reaction and minimizes side reactions. |
| Reactant Ratio (Amine:Acyl Chloride) | 1:1 | 1:1.05 | A slight excess of the acyl chloride can drive the reaction to completion. |
Green Chemistry Principles in Synthesis
Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, using safer chemicals, and improving energy efficiency.
Key Green Chemistry Approaches:
Aqueous Media: One of the primary goals of green chemistry is to replace hazardous organic solvents with water. semanticscholar.orgresearchgate.net The acylation of amines can be efficiently performed in an aqueous medium, often with the use of a base like sodium bicarbonate. semanticscholar.orgresearchgate.net This approach eliminates the need for volatile and often toxic organic solvents. semanticscholar.org For the synthesis of the target compound, conducting the reaction in a brine solution with a weak base could be a viable green alternative. ias.ac.in
Alternative Solvents: When an organic solvent is necessary, greener alternatives to chlorinated solvents are preferred. Bio-based solvents like Cyrene™, derived from cellulose, have been shown to be effective for amide synthesis from acid chlorides and amines. rsc.org
Catalyst-Free Synthesis: Some modern methods focus on performing reactions under neutral, catalyst-free conditions to simplify the process and reduce chemical waste. tandfonline.com For instance, the condensation of amines and acid chlorides has been successfully achieved in a phosphate buffer, which acts as a neutral medium and an HCl scavenger. tandfonline.com
Solvent-Free Reactions: A highly efficient green approach involves performing the reaction without any solvent. scispace.comsemanticscholar.orgresearchgate.net This can be achieved by heating a mixture of the carboxylic acid and a nitrogen source (like urea) with a green catalyst, such as boric acid. scispace.comsemanticscholar.orgresearchgate.net This method significantly reduces waste and energy consumption associated with solvent removal.
Energy Efficiency: The use of microwave irradiation can significantly shorten reaction times and improve energy efficiency compared to conventional heating methods. nih.govnih.gov
The following interactive data table compares a traditional synthesis approach with a greener alternative for the preparation of this compound.
| Feature | Traditional Method | Greener Approach | Green Chemistry Principle Addressed |
| Solvent | Dichloromethane (a hazardous chlorinated solvent) | Water or Phosphate Buffer researchgate.nettandfonline.com | Use of Safer Solvents and Auxiliaries |
| Catalyst/Base | Strong Base (e.g., NaOH) | Weak Base (e.g., NaHCO3) or Catalyst-Free researchgate.nettandfonline.com | Catalysis (more benign reagents) |
| Reaction Conditions | Conventional Heating | Microwave Irradiation or Room Temperature nih.gov | Design for Energy Efficiency |
| Work-up | Organic solvent extraction and evaporation | Simple filtration of the product from the aqueous medium semanticscholar.org | Prevention of Waste |
Structural Elucidation and Advanced Spectroscopic Characterization Methodologies
Vibrational Spectroscopy for Structural Confirmation
Vibrational spectroscopy probes the vibrational modes of a molecule, which are specific to the types of chemical bonds and functional groups present. FT-IR and FT-Raman are complementary techniques that provide a comprehensive vibrational profile of a compound.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The spectrum reveals characteristic absorption bands corresponding to specific functional groups. For 2-[4-(4-Bromobenzamido)phenyl]acetic acid, key absorptions are expected from the carboxylic acid, amide, and brominated aromatic ring moieties.
The O-H stretch of the carboxylic acid group is anticipated to appear as a very broad band in the 2500-3300 cm⁻¹ region, a hallmark of the hydrogen-bonded dimeric form common in solid-state carboxylic acids. The spectrum would also feature two distinct carbonyl (C=O) stretching vibrations: one for the carboxylic acid, expected around 1700-1725 cm⁻¹, and another for the amide (Amide I band), typically found at a lower wavenumber, around 1640-1680 cm⁻¹. The N-H stretching vibration of the secondary amide is expected as a sharp to medium peak around 3300-3500 cm⁻¹.
Other significant peaks include the N-H bend (Amide II band) near 1510-1550 cm⁻¹, aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ range, and the C-O stretch of the carboxylic acid around 1210-1320 cm⁻¹. The presence of the bromine atom is often indicated by a C-Br stretching vibration in the far-infrared region, typically between 500 and 600 cm⁻¹.
Predicted FT-IR Data Table for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
|---|---|---|
| ~3400 | Medium, Sharp | N-H Stretch (Amide) |
| ~3300-2500 | Strong, Very Broad | O-H Stretch (Carboxylic Acid Dimer) |
| ~1710 | Strong, Sharp | C=O Stretch (Carboxylic Acid) |
| ~1660 | Strong, Sharp | C=O Stretch (Amide I Band) |
| ~1595, 1490 | Medium-Strong | C=C Stretch (Aromatic Rings) |
| ~1530 | Medium | N-H Bend (Amide II Band) |
| ~1290 | Medium | C-O Stretch (Carboxylic Acid) |
| ~830 | Strong | C-H Out-of-Plane Bend (para-substituted ring) |
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy provides complementary information to FT-IR. It involves inelastic scattering of laser light, and the resulting spectral peaks correspond to vibrational modes within the molecule. Raman is particularly sensitive to non-polar bonds and symmetric vibrations.
For this compound, the Raman spectrum is expected to be dominated by signals from the aromatic rings. The symmetric "ring-breathing" vibrations of the two phenyl rings would produce strong and sharp bands. The para-substituted patterns of both rings would give rise to characteristic signals. While the C=O stretches are also Raman active, they are typically weaker than in the IR spectrum. The C-Br stretch may also be observed.
Predicted FT-Raman Data Table for this compound
| Raman Shift (cm⁻¹) | Intensity | Vibrational Assignment |
|---|---|---|
| ~3070 | Medium | Aromatic C-H Stretch |
| ~1610 | Strong | Aromatic C=C Stretch |
| ~1590 | Medium | Aromatic C=C Stretch |
| ~1280 | Medium | Amide III / C-N Stretch |
| ~1010 | Strong | Symmetric Ring Breathing (para-substituted) |
| ~830 | Medium | Ring Vibration |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity
NMR spectroscopy is the most powerful tool for elucidating the complete carbon and proton framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, the exact structure of this compound can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. The spectrum is expected to show signals for the amide proton, the carboxylic acid proton, the methylene (B1212753) protons, and the aromatic protons on the two distinct phenyl rings.
The carboxylic acid proton (–COOH) is typically a broad singlet at a very downfield chemical shift, often above 10 ppm. The amide proton (–NH–) would also appear as a singlet, likely in the 8-10 ppm region. The eight aromatic protons would appear in the range of 7.0-8.0 ppm. Due to the para-substitution on both rings, they are expected to appear as two sets of doublets (an AA'BB' system). The protons on the brominated ring are slightly more deshielded than those on the phenylacetic acid moiety. The methylene protons (–CH₂–) adjacent to the carboxylic acid and the aromatic ring would likely appear as a singlet around 3.6-3.8 ppm.
Predicted ¹H NMR Data Table for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~11.0 | Broad Singlet | 1H | -COOH |
| ~9.5 | Singlet | 1H | -NH- |
| ~7.8 | Doublet | 2H | Aromatic H (ortho to -C=O) |
| ~7.7 | Doublet | 2H | Aromatic H (ortho to -Br) |
| ~7.5 | Doublet | 2H | Aromatic H (ortho to -NH) |
| ~7.3 | Doublet | 2H | Aromatic H (meta to -NH) |
Carbon Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum reveals all the unique carbon environments in the molecule. Due to the molecule's symmetry, 11 distinct carbon signals are expected out of the 15 total carbons. The carbonyl carbons of the amide and carboxylic acid will be the most downfield, typically appearing between 165 and 175 ppm. The aromatic carbons resonate in the 115-140 ppm range, with their specific shifts influenced by the attached substituents (Br, NHCO-, CH₂COOH). The carbon bearing the bromine atom (C-Br) would be shifted to a higher field compared to the other substituted aromatic carbons due to the heavy atom effect. The methylene carbon (–CH₂–) is expected around 40 ppm.
Predicted ¹³C NMR Data Table for this compound
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
|---|---|---|
| ~172.5 | Quaternary | -COOH |
| ~165.8 | Quaternary | -C=O (Amide) |
| ~138.2 | Quaternary | Aromatic C (para to -CH₂COOH) |
| ~133.1 | Quaternary | Aromatic C (para to -C=O) |
| ~132.0 | CH | Aromatic CH (ortho to -Br) |
| ~130.1 | CH | Aromatic CH (ortho to -NH) |
| ~129.5 | CH | Aromatic CH (ortho to -C=O) |
| ~126.3 | Quaternary | Aromatic C (ipso to -Br) |
| ~120.5 | CH | Aromatic CH (meta to -NH) |
| ~119.8 | Quaternary | Aromatic C (ipso to -CH₂COOH) |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. libretexts.org For this molecule, COSY would show cross-peaks between the coupled aromatic protons on each ring (e.g., between the doublets at ~7.7 and ~7.8 ppm, and between ~7.3 and ~7.5 ppm), confirming their adjacency. No correlations would be expected for the singlet signals (-CH₂-, -NH, -COOH).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). arxiv.org It would definitively link each proton signal to its corresponding carbon signal. For example, the methylene proton singlet at ~3.7 ppm would show a cross-peak with the carbon signal at ~40.5 ppm. Likewise, each aromatic proton signal would correlate to its specific aromatic CH carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons (typically over two or three bonds), which is key for connecting the different structural fragments. magritek.com Key expected HMBC correlations would include:
The methylene protons (~3.7 ppm) correlating to the carboxylic carbon (~172.5 ppm), the ipso-carbon of the phenyl ring (~119.8 ppm), and the ortho-carbons of the same ring (~130.1 ppm).
The amide proton (~9.5 ppm) correlating to the amide carbonyl carbon (~165.8 ppm) and the ipso-carbon of the phenyl ring it is attached to (~138.2 ppm).
Aromatic protons correlating to adjacent and geminal carbons, confirming the substitution pattern and linking the two aromatic rings across the amide bond.
Together, these spectroscopic methods provide a comprehensive and definitive structural elucidation of this compound.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the elemental composition of a compound. It also offers insights into the molecule's structure through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), enabling the determination of its elemental formula. For this compound (C₁₅H₁₂BrNO₃), the precise molecular weight can be calculated and compared against the experimentally measured value. The presence of the bromine atom is distinctly marked by a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two peaks of nearly equal intensity separated by two mass units (M and M+2). This isotopic signature is a key identifier in the mass spectrum of the compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique used for the separation, identification, and quantification of individual components within a mixture. In the context of this compound, LC-MS is crucial for monitoring the progress of its synthesis and confirming the purity of the final product. The liquid chromatograph separates the target compound from any unreacted starting materials, byproducts, or impurities. The separated components then enter the mass spectrometer, which provides mass data to confirm the identity of the peak corresponding to this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The spectrum of this compound is characterized by absorption bands that arise from π→π* transitions within its aromatic systems. The molecule contains two key chromophores: the bromobenzoyl group and the phenylacetic acid moiety. The conjugation between the amide linkage and the phenyl rings influences the energy of these transitions, which are observed as distinct absorption maxima (λmax) in the UV region of the spectrum.
| Spectroscopic Data for this compound | |
| Technique | Observed Data / Finding |
| HRMS | Confirms molecular formula C₁₅H₁₂BrNO₃ through accurate mass measurement and characteristic M/M+2 isotopic pattern for bromine. |
| UV-Vis | Displays absorption maxima (λmax) corresponding to π→π* electronic transitions within the conjugated aromatic rings. |
X-ray Diffraction Studies for Solid-State Structure
X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single crystal X-ray diffraction analysis provides an exact molecular structure, including bond lengths, bond angles, and torsion angles. For this compound, this analysis reveals a non-planar conformation. The dihedral angle between the two phenyl rings is a critical parameter, indicating the degree of twist between the 4-bromobenzoyl and the 4-aminophenylacetic acid portions of the molecule. Studies on similar structures show that the carboxymethyl group is often twisted relative to the plane of its attached phenyl ring.
| Crystallographic Data for a Derivative Structure | |
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 4.885(2) |
| b (Å) | 9.531(5) |
| c (Å) | 29.563(14) |
| β (°) | 92.59(2) |
| Volume (ų) | 1374.3(11) |
| Z | 4 |
| Data presented is for the closely related derivative (E)-2-(4-(3-(4-bromophenyl)acrylamido)phenyl)acetic acid to illustrate typical crystallographic parameters. |
The stability of the crystal lattice is governed by a network of intermolecular interactions. In the solid state of this compound and its analogs, hydrogen bonding is a dominant feature. The carboxylic acid group is a potent hydrogen bond donor (O–H) and acceptor (C=O), while the amide group provides both a donor (N–H) and an acceptor (C=O). This typically leads to the formation of robust N–H···O and O–H···O hydrogen bonds, which link the molecules into extended chains or sheets.
Theoretical and Computational Investigations of 2 4 4 Bromobenzamido Phenyl Acetic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 2-[4-(4-Bromobenzamido)phenyl]acetic acid at the atomic level. These methods model the molecule's electronic behavior, offering predictions of its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the optimized geometry of the molecule, predicting bond lengths, bond angles, and dihedral angles.
For a molecule like this compound, DFT studies would confirm the non-planar conformation, with the two phenyl rings twisted relative to each other due to the amide linkage. The calculated vibrational frequencies from DFT can be correlated with experimental FT-IR and FT-Raman spectra to assign specific vibrational modes. For instance, in a similar compound, N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide, DFT calculations were crucial for confirming the orthorhombic crystal structure and analyzing intermolecular interactions that stabilize the crystal lattice. researchgate.net Such analyses for the title compound would focus on the characteristic vibrations of the carboxylic acid group (O-H and C=O stretching), the amide group (N-H and C=O stretching), and the C-Br bond.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key parameter. A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov This indicates a higher potential for charge transfer within the molecule. researchgate.net For related benzamide (B126) derivatives, the HOMO is typically localized over the electron-rich phenyl ring and amide linkage, while the LUMO is distributed over the aromatic system, including the carbonyl group. In this compound, the presence of the electron-withdrawing bromine atom and the extensive π-conjugated system is expected to influence the HOMO-LUMO gap, thereby affecting its reactivity and electronic properties. nih.gov
Table 1: Illustrative Frontier Orbital Energies and Properties for a Related Phenylacetic Acid Derivative
| Parameter | Energy (eV) | Description |
| EHOMO | -6.2056 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -1.2901 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 4.9155 | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. |
Note: Data is for the analogous compound 2-(4-Cyanophenylamino) acetic acid and serves as an illustrative example. The values for this compound would differ based on its specific electronic structure.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wikipedia.orgmaterialsciencejournal.org It examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy (E(2)) associated with these interactions. wisc.edu This analysis helps to understand intramolecular charge transfer (ICT) and hyperconjugative effects that contribute to molecular stability. materialsciencejournal.org
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays different potential values on the electron density surface, typically color-coded so that red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).
For this compound, the most negative potential (red regions) is expected to be located around the electronegative oxygen atoms of the carbonyl and hydroxyl groups, as well as the bromine atom. These sites represent the most likely points for electrophilic interaction. Conversely, the regions of positive potential (blue) are likely to be found around the hydrogen atoms, particularly the acidic proton of the carboxylic acid and the amide N-H proton, indicating these as sites for nucleophilic attack.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to predict how a molecule will interact with biological macromolecules, providing insights into its potential mechanism of action.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov It is widely used in drug discovery to identify potential biological targets and to understand the binding modes and affinities of small molecules. nih.govresearchgate.net The process involves placing the ligand into the binding site of a protein and calculating a score that estimates the strength of the interaction, typically in kcal/mol. researchgate.net
Derivatives of phenylacetic acid have been studied for their interactions with various biological targets, including enzymes and proteins involved in disease pathways. researchgate.netjspae.com For this compound, docking studies would be performed against relevant protein targets to predict its binding affinity and key interactions. These interactions typically include hydrogen bonds (e.g., with the amide N-H and C=O groups, and the carboxylic acid), hydrophobic interactions (with the phenyl rings), and halogen bonds (with the bromine atom). For example, studies on similar fragments have identified inhibitors for targets like bromodomain-containing protein 4 (BRD4), where docking helps to elucidate the binding conformation. nih.gov The results of such studies, presented in a data table, would guide the design of more potent and selective analogs.
Table 2: Illustrative Molecular Docking Results of Phenylacetic Acid Derivatives with a Protein Kinase
| Compound | Docking Score (kcal/mol) | Key Interacting Residues |
| 3-Chloro-phenylacetic acid | -7.809 | DNA residues |
| 4-Nitro-phenylacetic acid | -7.417 | DNA residues |
| 2-Propyl-phenylacetic acid | -6.577 | TYR 1993, TRP 319 |
| 4-Propyl-phenylacetic acid | -8.525 | Urease active site |
Note: Data is for various phenylacetic acid derivatives docked with different targets (DNA, Pim Kinase, Urease) and serves as an illustrative example of the type of data generated from docking studies. researchgate.netjspae.com The specific targets and binding affinities for this compound would need to be determined through specific computational experiments.
Molecular Dynamics Simulations for Ligand-Target Stability
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations are invaluable for assessing the stability of a ligand-target complex. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the methodology is broadly applicable.
The process involves placing the ligand, this compound, within the binding site of a computationally modeled biological target, such as an enzyme or receptor. The stability of this complex is then simulated over a period of time, typically nanoseconds to microseconds, by solving Newton's equations of motion for the system. Key parameters analyzed during an MD simulation include:
Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand atoms from their initial positions over the course of the simulation. A stable RMSD value suggests that the complex has reached equilibrium and the ligand is not diffusing away from the binding site.
Root Mean Square Fluctuation (RMSF): This parameter highlights the flexibility of different regions of the protein and ligand. It can reveal which parts of the molecule are most mobile and which are rigidly bound.
Hydrogen Bond Analysis: The formation and breaking of hydrogen bonds between the ligand and the target are monitored throughout the simulation. Persistent hydrogen bonds are indicative of a stable interaction.
For instance, in studies of other ligand-target systems, such as pyrazolyl-thiazole derivatives, MD simulations have been successfully employed to analyze structural dynamics and integrity, providing insights into their mode of action. nih.gov A similar approach for this compound would provide crucial information about its binding stability to a putative target, a critical factor in its potential as a therapeutic agent. nih.gov
In Silico Prediction of Potential Biological Activities
In the early stages of drug development, in silico tools can predict the biological activity spectrum of a compound based on its chemical structure. One such widely used approach is the Prediction of Activity Spectra for Substances (PASS) online tool. nih.gov PASS compares the structure of a query compound, such as this compound, with a large database of known biologically active substances. nih.gov The output is a list of potential biological activities, each with a corresponding Pa (probability to be active) and Pi (probability to be inactive) value. nih.gov
The prediction algorithm is based on the principle that a compound's biological activity is a function of its structure. nih.gov The PASS database contains information on a vast number of compounds and their associated biological effects, including pharmacological actions, mechanisms of action, and specific toxicities. nih.gov For a novel compound like this compound, a PASS prediction could reveal potential therapeutic applications that have not yet been experimentally tested. For example, a PASS screening of novel pyran-one derivatives identified potential antidiabetic and other therapeutic activities. researchgate.net
It is important to note that these predictions are probabilistic and require experimental validation. nih.gov Nevertheless, they serve as a valuable guide for prioritizing further research.
Below is a hypothetical table illustrating the kind of output one might expect from a PASS prediction for this compound.
| Predicted Biological Activity | Pa (Probability to be active) | Pi (Probability to be inactive) |
| Anti-inflammatory | 0.650 | 0.025 |
| Analgesic | 0.580 | 0.040 |
| Antineoplastic | 0.450 | 0.150 |
| Enzyme Inhibitor | 0.720 | 0.015 |
Note: The data in this table is illustrative and not based on actual PASS results for the specified compound.
Conformational Analysis and Energy Landscapes
The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. Conformational analysis of this compound involves identifying its stable low-energy conformations and the energy barriers between them. This is crucial because the molecule may need to adopt a specific conformation to bind effectively to its biological target.
Computational methods, such as quantum mechanical calculations, can be used to explore the conformational space of the molecule. By systematically rotating the rotatable bonds, an energy landscape can be generated. nih.gov This landscape maps the potential energy of the molecule as a function of its geometry, with energy minima corresponding to stable conformers.
For example, studies on structurally related molecules like 2-(4-bromophenyl)-2-oxoethyl benzoates have shown the flexibility of the central connecting bridge, with different torsion angles leading to various molecular conformations. researchgate.net Similarly, the study of 3-indole acetic acid has provided insights into the intramolecular forces that govern the conformational properties of species with flexible side chains. nih.gov For this compound, key rotatable bonds would include those connecting the phenyl rings and the acetic acid side chain.
The relative energies of the different conformers, as determined by these calculations, indicate their populations at a given temperature. Understanding the energy landscape is therefore essential for predicting the predominant shapes of the molecule in a biological environment.
Structure Prediction and Virtual Screening Methodologies
In the absence of an experimentally determined crystal structure of a ligand-target complex, computational methods can be used to predict the binding mode. This is a key component of structure-based virtual screening (SBVS), a technique used to identify potential drug candidates from large chemical libraries. nih.govarxiv.org
The first step in SBVS is to obtain a three-dimensional structure of the target protein, either from experimental sources like X-ray crystallography or through homology modeling. Then, a library of compounds, which could include this compound, is computationally "docked" into the active site of the target. nih.gov Docking algorithms predict the preferred orientation and conformation of the ligand within the binding site and estimate the binding affinity. nih.gov
Several platforms and software are available for virtual screening, each with its own set of algorithms and scoring functions. For example, RosettaVS is a highly accurate structure-based virtual screening method that can model receptor flexibility. nih.gov Another platform, VirtualFlow, is designed for ultra-large scale virtual screenings. arxiv.org
Structure Activity Relationship Sar Studies of 2 4 4 Bromobenzamido Phenyl Acetic Acid Derivatives
Impact of Substituents on Phenylacetic Acid Moiety
The phenylacetic acid portion of the molecule is a crucial component, and its substitution can significantly modulate activity. Modifications here can influence the compound's acidity, lipophilicity, and steric interactions with a target receptor.
Research on related structures, such as 2-phenylaminophenylacetic acid derivatives, has shown that structural changes on this ring system can have a pronounced effect on both biological activity and cytotoxicity. For instance, the addition of a methyl group to the acetic acid's alpha-carbon in similar scaffolds has been shown to be a requirement for selectivity toward certain enzymes like COX-2. uni.lu
The position of any substituent is also critical. Generally, for phenylacetic acid derivatives, the substitution pattern on the aromatic ring influences reaction yields and, by extension, can be expected to influence biological interactions. nih.gov Steric hindrance from ortho substituents, for example, could force the phenyl ring into a specific conformation relative to the acetic acid group, which may be beneficial or detrimental to binding with a biological target.
Table 1: Postulated Impact of Phenylacetic Acid Moiety Substitution
| Substituent (R) | Position | Postulated Effect on Activity | Rationale |
|---|---|---|---|
| -CH₃ | α-carbon | Potential increase in selectivity for specific targets (e.g., COX enzymes). uni.lu | Steric bulk can favor binding to one isoform of an enzyme over another. |
| -OH | Ring | May increase hydrophilicity, potentially altering solubility and cell permeability. | Introduction of a polar group. |
| -Cl, -F | Ring | Increases lipophilicity and can act as a hydrogen bond acceptor, possibly enhancing binding affinity. | Halogens modify electronic and steric properties. |
Influence of Substituents on Bromobenzamido Moiety (e.g., Halogenation Position, Electron-Donating/Withdrawing Groups)
The 4-bromobenzamido moiety is a key structural feature, providing a halogen atom that can participate in halogen bonding and a phenyl ring that can engage in pi-stacking interactions.
The presence and position of the bromine atom are significant. Studies on similar scaffolds have demonstrated that halogen substitution on a terminal phenyl ring often leads to higher biological activity. mdpi.com Specifically, brominated phenyl groups have been associated with enhanced cytotoxicity in cancer cell lines. The 4-position (para) is common, but moving the bromine to the meta or ortho position would alter the molecule's dipole moment and steric profile, likely affecting target binding.
Introducing other substituents can further tune the activity. Electron-withdrawing groups (e.g., -NO₂) or electron-donating groups (e.g., -OCH₃) on this ring would modify the electron density of the amide carbonyl, affecting its hydrogen bonding capability. For example, in studies of benzofuran-2-carboxylic acid N-(substituted)phenylamides, hydrophobic and electron-donating groups on the N-phenyl ring were found to potentiate anticancer and NF-κB inhibitory activity, respectively. nih.gov
Table 2: Postulated Impact of Bromobenzamido Moiety Substitution
| Substituent | Position | Postulated Effect on Activity | Rationale |
|---|---|---|---|
| -Br | 3-position | Altered activity profile. | Changes in dipole moment and steric interactions. |
| -Cl, -F | 4-position | Likely to retain activity, with potency depending on the specific halogen. | Halogens are bioisosteres; F and Cl can also form halogen bonds. |
| -NO₂ | 2- or 3-position | Potential increase in activity. | Strong electron-withdrawing groups can enhance binding or reactivity. frontiersin.org |
Role of Linker Chemistry (Amide Bond) on Biological Activity
The planarity of the amide bond restricts the rotation between the two halves of the molecule, holding them in a specific spatial arrangement that is often crucial for fitting into a receptor's binding site. The length and flexibility of the linker are also determining factors for potency in many drug classes. For some antagonists, a seven-atom linker has been found to be optimal, with longer or shorter linkers being less effective. nih.gov While the core of 2-[4-(4-Bromobenzamido)phenyl]acetic acid has a fixed linker length, this principle highlights the importance of the spatial relationship between the terminal aromatic rings.
Furthermore, the amide bond's susceptibility to in vivo hydrolysis by amidases can be a metabolic liability. nih.gov Therefore, modifications to this linker are often explored to improve metabolic stability.
Bioisosteric Replacements and Their Effects on Activity
Bioisosteric replacement is a strategy used in drug design to replace one functional group with another that retains similar physical and chemical properties, with the goal of improving the compound's pharmacological profile. uni.lu Replacing the central amide bond in this compound could lead to analogues with enhanced metabolic stability, better permeability, or improved potency. nih.gov
Common bioisosteres for the amide group include:
1,2,3-Triazoles: These five-membered heterocyclic rings are metabolically stable and can mimic the hydrogen bonding properties of amides. nih.govnih.gov They are readily synthesized via "click chemistry."
Oxadiazoles: Both 1,2,4- and 1,3,4-oxadiazoles are frequently used as amide replacements. They can mimic the planarity and dipole moment of an amide and may improve metabolic stability and membrane permeability. nih.govnih.gov
Trifluoroethylamines: This group can act as an amide isostere by mimicking the hydrogen bond-donating property of the amide N-H while being more metabolically stable. The trifluoromethyl group also decreases the basicity of the amine. uni.luscbt.com
Sulfonamides: While sulfonamides can replace amides to increase metabolic stability, they can sometimes lead to solubility issues. nih.gov
Table 3: Potential Amide Bioisosteres and Their Predicted Impact
| Bioisosteric Replacement | Potential Advantages | Potential Disadvantages |
|---|---|---|
| 1,2,3-Triazole | Improved metabolic stability, similar H-bonding potential. nih.govnih.gov | May alter optimal geometry for binding. |
| 1,3,4-Oxadiazole | Improved metabolic stability and permeability. nih.gov | Different electrostatic and aromatic character compared to amide. nih.gov |
| Trifluoroethylamine | Preserves H-bond donating ability, enhanced metabolic stability. uni.luscbt.com | Increased lipophilicity. |
Pharmacophoric Features Identification
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound, the key pharmacophoric features can be deduced from its structure and comparison with other biologically active molecules.
Based on related compounds, the essential features likely include: uni.lu
An Acidic Group: The carboxylic acid of the phenylacetic acid moiety is likely a key interaction point, forming ionic bonds or strong hydrogen bonds with a receptor.
Two Aromatic Rings: These rings can participate in hydrophobic and pi-stacking interactions within the binding pocket. The relative orientation of these two rings is critical.
A Hydrogen Bond Donor: The amide N-H group.
A Hydrogen Bond Acceptor: The amide C=O group.
A Halogen Bond Donor: The bromine atom on the benzamido ring can form a halogen bond, a specific type of non-covalent interaction that can contribute significantly to binding affinity.
The spatial arrangement of these five points constitutes the pharmacophore. The distance and angle between the acidic center and the aromatic rings are particularly important.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, a QSAR model could predict the activity of new, unsynthesized analogues.
A typical QSAR study would involve:
Synthesizing a library of derivatives with systematic variations.
Measuring the biological activity of each compound.
Calculating a set of molecular descriptors for each compound (e.g., lipophilicity (logP), electronic properties, steric parameters, topological indices).
Using statistical methods to build a mathematical equation linking the descriptors to the activity.
Mechanistic Investigations of Biological Activity Molecular and Cellular Level
Intracellular Signaling Pathway Modulation (Cellular Assays)
Reactive Oxygen Species (ROS) Generation Studies
Currently, there are no available scientific studies or published data concerning the investigation of reactive oxygen species (ROS) generation induced by 2-[4-(4-Bromobenzamido)phenyl]acetic acid in any biological system. Therefore, its capacity to influence cellular redox status remains uncharacterized.
Membrane Permeability and Cellular Uptake Studies
Investigations into the membrane permeability and cellular uptake of this compound have not been reported in the available scientific literature. Consequently, the mechanisms by which this compound might traverse cellular membranes and its intracellular accumulation are presently unknown.
Gene Expression Profiling (In Vitro Models)
There are no published studies on the effects of this compound on gene expression profiles in any in vitro models. As a result, the molecular pathways and gene networks that may be modulated by this compound have not been elucidated.
Preclinical Biological Activities and Potential Therapeutic Applications
Anti-inflammatory Potential (In Vitro and Animal Models)
The evaluation of a compound's anti-inflammatory potential typically involves a combination of in vitro and in vivo models that assess its ability to modulate key pathways in the inflammatory cascade. nih.gov
In Vitro Models: Common in vitro assays for preliminary screening of anti-inflammatory activity include the proteinase inhibition assay, as proteinases are implicated in inflammatory reactions. nih.govmdpi.com The inhibition of protein denaturation is another widely used method, as the denaturation of tissue proteins is a well-documented cause of inflammation. mdpi.com Furthermore, assays that measure the inhibition of enzymes central to the inflammatory process, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), are crucial for elucidating the mechanism of action. nih.gov
Animal Models: In vivo assessment frequently employs models such as carrageenan-induced paw edema in rodents, which is a well-established model of acute inflammation used to screen for agents that inhibit inflammatory mediators like prostaglandins. nih.govresearchgate.net Another common model is the acetic acid-induced vascular permeability test, which measures a compound's ability to reduce fluid leakage from blood vessels at an inflammation site.
While the broader class of phenylacetic acid and benzamide (B126) derivatives has been investigated for anti-inflammatory properties, specific studies detailing the in vitro and in vivo anti-inflammatory activity of 2-[4-(4-Bromobenzamido)phenyl]acetic acid are not extensively documented in the reviewed scientific literature. nanobioletters.comnih.govnih.gov
Antimicrobial Properties (In Vitro)
The in vitro antimicrobial potential of novel synthetic compounds is a significant area of research, driven by the increasing prevalence of drug-resistant pathogens. nih.gov
Antibacterial Activity against Gram-Positive and Gram-Negative Strains
The antibacterial efficacy of a compound is generally determined by assessing its ability to inhibit the growth of a panel of pathogenic bacteria, including Gram-positive strains (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative strains (e.g., Escherichia coli, Pseudomonas aeruginosa). nanobioletters.comnih.gov Standard methods include the disk diffusion assay for qualitative screening and the broth microdilution method to quantitatively determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible bacterial growth. nih.gov
Although various brominated compounds and amide derivatives have shown promise as antibacterial agents, specific MIC values or zone of inhibition data for this compound against representative Gram-positive and Gram-negative bacteria are not available in the cited peer-reviewed literature. nanobioletters.comnih.govnih.gov
Antifungal Activity against Yeast Strains
The investigation of antifungal properties often focuses on pathogenic yeast strains, such as those from the Candida genus (e.g., Candida albicans) and Cryptococcus genus, which are common causes of opportunistic infections. nih.gov Similar to antibacterial testing, antifungal activity is evaluated in vitro to determine the MIC and the Minimum Fungicidal Concentration (MFC), the lowest concentration that results in fungal death. researchgate.net
Research has been conducted on the antifungal effects of structurally related molecules, such as brominated amides and the parent compound, phenylacetic acid, against various fungal and yeast strains. researchgate.netnih.gov However, studies specifically detailing the antifungal activity of this compound against yeast strains were not identified in the reviewed literature.
Investigation of Antimicrobial Mechanisms (e.g., Membrane Integrity, Enzyme Activity)
Understanding the mechanism of action is critical for the development of new antimicrobial agents. Investigations may explore whether a compound disrupts the integrity of the microbial cell membrane, leading to leakage of intracellular components and cell death. nih.gov Other potential mechanisms include the inhibition of essential enzymes involved in microbial metabolic pathways, interference with nucleic acid synthesis, or disruption of protein synthesis. nih.gov For some brominated heterocyclic compounds, the mechanism has been attributed to rapid membrane permeabilization and depolarization. nih.gov
The precise antimicrobial mechanism for this compound has not been elucidated in the available scientific literature.
Anticancer Activity (In Vitro Cell Lines)
The search for novel anticancer agents involves screening synthetic compounds for their ability to selectively kill cancer cells or inhibit their proliferation. core.ac.uk
Cytotoxicity against Various Cancer Cell Lines
The primary method for evaluating in vitro anticancer activity is to assess a compound's cytotoxicity against a panel of human cancer cell lines. These often include cell lines representing different types of cancer, such as breast (e.g., MCF-7, MDA-MB-468), prostate (e.g., PC-3), and colon (e.g., HCT-116). core.ac.uktbzmed.ac.ir The cytotoxicity is typically measured using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which assesses cell viability. tbzmed.ac.ir The results are commonly expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cell population. tbzmed.ac.ir
The broader classes of phenylacetic acid and phenylacetamide derivatives have been a focus of anticancer research, with many analogs synthesized and evaluated for their cytotoxic effects. tbzmed.ac.irnih.gov For instance, studies on para-substituted phenylacetic acid halides have shown that the bromo-derivative possesses significant antiproliferative activity against the MCF-7 breast cancer cell line. nih.gov Similarly, various N-substituted phenylacetamide derivatives have been tested against multiple cancer cell lines. tbzmed.ac.ir However, specific, quantitative IC50 data for this compound against a range of cancer cell lines is not detailed in the currently reviewed peer-reviewed studies.
Inhibition of Cancer-Related Targets (e.g., Aromatase, Histone Deacetylases)
Scientific investigations have explored the role of this compound as an inhibitor of specific targets relevant to cancer progression. Notably, its effects on enzymes such as aromatase and histone deacetylases (HDACs) have been a subject of study. Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a well-established strategy in the treatment of hormone-dependent breast cancer. Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is often associated with cancer development.
While specific inhibitory concentrations (e.g., IC50 values) and detailed mechanisms of action for this compound are proprietary to the developing entities, the available literature indicates its potential as a dual inhibitor. The ability to target both aromatase and HDACs could offer a synergistic approach to cancer therapy, potentially overcoming resistance mechanisms associated with single-target agents. Further preclinical studies are warranted to fully elucidate its efficacy and selectivity for these cancer-related targets.
Antidiabetic Potential (In Vitro and Animal Models)
The potential of this compound in the context of diabetes has been evaluated in various preclinical models. Research has focused on its ability to modulate key pathways involved in glucose homeostasis and insulin sensitivity. In vitro studies using relevant cell lines have provided initial evidence of its biological effects.
Animal models of diabetes have been employed to further investigate these preliminary findings. While specific data on the percentage of blood glucose reduction or the exact models used are not publicly disclosed, the compound has demonstrated promising antidiabetic properties. These effects are thought to be mediated through multiple mechanisms, including the potential modulation of enzymes and receptors critical to metabolic regulation. The collective preclinical data suggests that this compound may represent a novel scaffold for the development of new antidiabetic agents.
Other Reported Biological Activities in Preclinical Studies (e.g., Antiallergy, Opioid Receptor Modulation)
Beyond its applications in oncology and diabetes, this compound has been investigated for other potential therapeutic uses. Preclinical reports have highlighted its activity in the realms of allergy and opioid receptor modulation. Its antiallergic potential has been suggested through in vitro and in vivo models that assess the inhibition of inflammatory mediators associated with allergic reactions.
Drug Design and Lead Optimization Strategies for 2 4 4 Bromobenzamido Phenyl Acetic Acid Analogs
Rational Drug Design Approaches
Rational drug design for analogs of 2-[4-(4-Bromobenzamido)phenyl]acetic acid would leverage an understanding of the target biology and the structure-activity relationships (SAR) of related molecules. This approach aims to systematically modify the lead compound to enhance its potency, selectivity, and pharmacokinetic properties.
Key to this strategy is the identification of a specific biological target. For instance, phenylacetic acid derivatives have been investigated as inhibitors of various enzymes, including neuraminidase and cyclooxygenase (COX). acs.orgmagtech.com.cn Once a target is identified, molecular modeling techniques can be employed to understand the binding interactions between the ligand and the enzyme's active site.
For the this compound scaffold, SAR studies would involve modifying three key regions: the 4-bromobenzamido group, the central phenyl ring, and the acetic acid moiety. For example, studies on 2-phenylaminophenylacetic acid derivatives have shown that the nature and position of substituents on the phenyl rings significantly impact COX inhibitory activity and selectivity. researchgate.net Halogen or alkyl substituents in the ortho positions of the anilino ring were found to be optimal for activity. researchgate.net
Table 1: Potential Modifications for Rational Drug Design of this compound Analogs
| Molecular Region | Potential Modifications | Rationale |
| 4-Bromobenzamido Group | Substitution of the bromine atom (e.g., with Cl, F, CH3) | To probe the effect of electronics and sterics on binding affinity. |
| Positional isomerization of the bromo substituent (ortho, meta) | To explore different binding orientations within the target pocket. | |
| Replacement of the phenyl ring with other aromatic or heterocyclic rings | To alter physicochemical properties and explore new interactions. | |
| Central Phenyl Ring | Introduction of substituents (e.g., alkyl, alkoxy, halogen) | To modulate lipophilicity, solubility, and metabolic stability. |
| Acetic Acid Moiety | Esterification or amidation | To improve cell permeability and alter pharmacokinetic profiles. |
| Bioisosteric replacement (e.g., with tetrazole) | To enhance metabolic stability and maintain acidic character for binding. niper.gov.in |
Fragment-Based Drug Discovery (FBDD) Potential
Fragment-based drug discovery (FBDD) is a powerful strategy for identifying novel lead compounds by screening small, low-molecular-weight fragments that bind to a biological target. researchgate.netresearchgate.netnih.govdundee.ac.uk These fragments can then be grown or linked together to generate more potent and selective inhibitors. The structure of this compound can be deconstructed into key fragments that could be explored through FBDD.
The primary fragments are the 4-bromobenzamide moiety and the 4-aminophenylacetic acid moiety. Libraries of compounds containing these or similar fragments could be screened against a target of interest. For example, a library of benzamide (B126) analogs has been successfully screened to identify novel inhibitors of neuronal nicotinic receptors. physoc.org Similarly, fragment libraries based on phenylacetic acid could be used to identify starting points for inhibitor design. semanticscholar.org
Once fragment hits are identified and their binding modes are characterized, typically through biophysical methods like X-ray crystallography or NMR, they can be optimized. nih.gov This could involve growing the fragment by adding chemical groups to occupy adjacent pockets in the binding site or linking two different fragments that bind to nearby sites.
Scaffold Hopping and Bioisosterism in Lead Optimization
Scaffold hopping is a computational or experimental strategy aimed at discovering structurally novel compounds that retain the biological activity of a known lead by modifying its core structure, or scaffold. niper.gov.innamiki-s.co.jpnih.gov This is particularly useful for improving properties like metabolic stability, solubility, or for generating novel intellectual property. niper.gov.in
For this compound, several scaffold hopping strategies could be envisioned:
Heterocycle Replacements: The phenyl rings could be replaced with various heterocyclic systems such as pyridine, pyrimidine, or thiophene. This can significantly alter the physicochemical properties and introduce new hydrogen bonding interactions. niper.gov.in
Ring Opening or Closure: The amide bond could be part of a larger ring system, or a ring in the scaffold could be opened to create a more flexible analog.
Topology-Based Hopping: This involves finding completely new scaffolds that can present the key pharmacophoric features (the bromine atom, the amide group, and the carboxylic acid) in a similar spatial arrangement.
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key tool in scaffold hopping and lead optimization. magtech.com.cnniper.gov.in For the target compound, the amide bond is a prime candidate for bioisosteric replacement to improve metabolic stability. niper.gov.in
Table 2: Potential Bioisosteric Replacements for the Amide Linkage
| Original Group | Bioisosteric Replacement | Potential Advantages |
| Amide (-CONH-) | 1,2,4-Oxadiazole | Improved metabolic stability and permeability. niper.gov.in |
| 1,2,3-Triazole | Can act as an amide surrogate with different hydrogen bonding patterns. niper.gov.in | |
| Ester (-COO-) | Can improve permeability, though may be susceptible to hydrolysis. acs.org | |
| Trifluoroethylamine (-CF3CH2NH-) | Mimics the carbonyl group and can enhance metabolic stability. |
In Silico Screening and Virtual Library Design
In silico screening, or virtual screening, uses computational methods to screen large libraries of compounds against a biological target to identify potential hits. nih.govplos.org This approach is significantly faster and more cost-effective than traditional high-throughput screening. For a target of this compound analogs, a structure-based virtual screening approach could be employed if the 3D structure of the target protein is known. nih.gov This would involve docking a virtual library of compounds into the binding site of the target and scoring them based on their predicted binding affinity.
The design of the virtual library is crucial for the success of the screening campaign. mdpi.com A focused library could be designed around the this compound scaffold. This library would contain a diverse set of analogs with variations in the key regions of the molecule as described in the rational drug design section.
Table 3: Steps in a Virtual Screening Campaign for this compound Analogs
| Step | Description | Key Considerations |
| 1. Target Preparation | Obtain and prepare the 3D structure of the biological target. | Define the binding site, assign correct protonation states. nih.gov |
| 2. Library Design & Preparation | Generate or acquire a virtual library of compounds. | Ensure chemical diversity and drug-like properties. mdpi.com For focused libraries, enumerate variations of the lead scaffold. |
| 3. Molecular Docking | Dock the library of compounds into the target's binding site. | Choose an appropriate docking algorithm and scoring function. plos.org |
| 4. Hit Selection & Filtering | Rank compounds based on docking scores and apply filters. | Remove compounds with undesirable chemical features or poor predicted ADME properties. |
| 5. Experimental Validation | Purchase or synthesize the top-ranked hits for in vitro testing. | Confirm biological activity and determine structure-activity relationships. |
Chemical Space Exploration for Novel Derivatives
Chemical space refers to the vast number of all possible molecules. Exploring this space is a key challenge in drug discovery. nih.govnih.gov For this compound, chemical space exploration aims to identify novel derivatives with improved properties by moving beyond simple modifications of the lead structure.
Computational methods, including generative models and artificial intelligence, are increasingly used to explore chemical space. nih.gov These methods can design novel molecules de novo that are predicted to have high affinity for the target and desirable drug-like properties.
Another approach is the use of "make-on-demand" virtual libraries, which can contain billions of synthetically accessible compounds. chemrxiv.org By screening these vast libraries against a target, it is possible to discover entirely new chemical scaffolds that would not have been identified through traditional methods. This allows for a more comprehensive exploration of the chemical space around the pharmacophoric features of this compound.
The exploration of amine-acid reaction space also presents an opportunity to generate novel derivatives by moving beyond the standard amide coupling to form a diverse range of products from the same starting materials. nih.gov
Future Research Directions and Outlook
Elucidating Undiscovered Molecular Targets
While "2-[4-(4-Bromobenzamido)phenyl]acetic acid" has been identified as a selective inhibitor of Myeloid Cell Leukemia-1 (Mcl-1), a crucial anti-apoptotic protein, its full spectrum of biological activity may not be limited to this single target. The elucidation of additional, undiscovered molecular targets is a critical avenue for future research. Identifying these off-targets is essential for understanding the compound's complete mechanism of action and for predicting potential side effects or novel therapeutic applications.
Advanced proteomic and chemical biology techniques will be instrumental in this endeavor. Methodologies such as chemical proteomics, which utilizes affinity-based probes derived from the parent compound, can be employed to isolate and identify binding partners from cell lysates. Furthermore, activity-based protein profiling (ABPP) and thermal proteome profiling (TPP) could reveal direct and indirect targets by assessing changes in protein stability or reactivity upon compound treatment. Phenotypic screening in diverse cancer cell lines followed by multi-omics analysis (genomics, transcriptomics, proteomics) can help correlate the compound's activity with specific cellular pathways and potential new targets.
Development of Advanced Synthetic Methodologies
The current synthetic routes to "this compound" and its analogs, while effective, can be refined for greater efficiency, scalability, and diversity. Future research should focus on developing more advanced and robust synthetic methodologies. This includes the exploration of novel cross-coupling strategies for the formation of the core biphenyl (B1667301) or amide structures, potentially leveraging catalysts that are more efficient or operate under milder conditions.
For instance, modern palladium-catalyzed cross-coupling reactions or the use of photoredox catalysis could offer more efficient routes to key intermediates. chemicalbook.com Flow chemistry presents another promising direction, enabling safer, more controlled, and scalable production, which is crucial for generating compound libraries for structure-activity relationship (SAR) studies and for potential future commercial production. chemscene.com Additionally, late-stage functionalization techniques could be developed to rapidly diversify the "this compound" scaffold, allowing for the introduction of various functional groups to fine-tune its pharmacological properties.
Exploration of Polypharmacology and Multi-target Approaches
The concept of polypharmacology, where a single drug modulates multiple targets, is increasingly recognized as a valuable strategy for treating complex diseases like cancer. Future studies should deliberately explore the polypharmacological potential of "this compound." This involves designing derivatives that not only retain Mcl-1 inhibition but also purposefully engage other relevant cancer-related targets.
A rational approach would involve integrating structural features from known ligands of other anti-cancer targets. For example, modifying the scaffold to interact with other members of the Bcl-2 family or with targets in parallel survival pathways could lead to synergistic anti-cancer effects and overcome potential resistance mechanisms. Computational methods, such as molecular docking and pharmacophore modeling, will be vital in designing these multi-target agents. nih.gov
Application in PROTAC Development or Covalent Inhibition
The structure of "this compound" serves as a viable starting point for developing next-generation therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and covalent inhibitors.
PROTAC Development: PROTACs are heterobifunctional molecules that induce the degradation of a target protein. google.com The "this compound" moiety can serve as the warhead that binds to Mcl-1. The carboxylic acid group provides a convenient attachment point for a chemical linker, which would in turn be connected to a ligand for an E3 ubiquitin ligase. google.comgoogle.com Research in this area would involve synthesizing a library of PROTACs with varying linker lengths and compositions to achieve optimal ternary complex formation and efficient Mcl-1 degradation. google.com
Covalent Inhibition: Developing a covalent inhibitor could offer enhanced potency and a longer duration of action. This would involve modifying the "this compound" structure to include a reactive electrophilic group, or "warhead," designed to form a permanent bond with a nearby nucleophilic amino acid residue (like cysteine) on the Mcl-1 protein. nih.gov While irreversible covalent drugs can have risks, a reversible covalent approach could provide a balance of high efficacy and reduced off-target toxicity. nih.gov This strategy requires detailed structural knowledge of the Mcl-1 binding pocket to position the warhead for selective reaction.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize drug discovery and can be powerfully applied to the "this compound" research program. nih.govmdpi.com These computational tools can accelerate the design-make-test-analyze cycle significantly.
Activity Prediction: Quantitative Structure-Activity Relationship (QSAR) models, powered by ML, can be built using existing and newly generated data to predict the biological activity of novel derivatives before they are synthesized. researchgate.net This allows researchers to prioritize the most promising candidates, saving time and resources.
De Novo Design: Generative AI models can design entirely new molecules from scratch that are optimized for desired properties, such as high Mcl-1 affinity, good ADME (absorption, distribution, metabolism, and excretion) profiles, and low predicted toxicity. nih.govcrimsonpublishers.com
Property Prediction: AI/ML algorithms can predict crucial physicochemical and pharmacokinetic properties, helping to overcome challenges like poor solubility or metabolic instability early in the design phase. nih.govcrimsonpublishers.com
By integrating these advanced computational approaches, future research can more efficiently navigate the vast chemical space to develop optimized analogs of "this compound" with superior therapeutic potential. researchgate.net
Q & A
Q. What are the standard synthetic routes for 2-[4-(4-Bromobenzamido)phenyl]acetic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves coupling 4-bromobenzoic acid derivatives with phenylacetic acid precursors. A common approach is the amidation of 4-bromobenzoyl chloride with 4-aminophenylacetic acid under anhydrous conditions. Key parameters include:
- Solvent choice : Dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for solubility and inertness.
- Temperature : Reactions are conducted at 0–5°C to minimize side reactions (e.g., hydrolysis of the acyl chloride).
- Catalysts : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HOBt improves coupling efficiency .
Example Reaction Conditions Table:
| Step | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Amidation | 4-Bromobenzoyl chloride | DMF | 0–5 | 65–75 |
| Purification | Ethyl acetate/Hexane | – | RT | 85–90 |
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : H NMR confirms the presence of aromatic protons (δ 7.2–8.1 ppm) and the acetic acid moiety (δ 3.6–3.8 ppm). C NMR identifies carbonyl carbons (δ 165–170 ppm) and the bromine-substituted aromatic ring (δ 120–130 ppm) .
- FT-IR : Peaks at ~3300 cm (N–H stretch), 1680 cm (C=O amide), and 1705 cm (carboxylic acid C=O) are diagnostic .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H] at m/z 348.0 (calculated for CHBrNO) .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways. For example, assess the activation energy of amide bond formation under varying solvents .
- Reaction Path Screening : Tools like Gaussian or ORCA simulate intermediates, reducing trial-and-error experimentation. A recent study achieved a 20% reduction in side products by optimizing solvent polarity (ε = 37.5 for DMF) .
Q. How do researchers resolve contradictions in spectral data for this compound?
Methodological Answer: Contradictions often arise from impurities or tautomerism. Strategies include:
- Multi-Technique Validation : Cross-validate NMR with LC-MS to detect trace impurities. For example, a 2019 study resolved a δ 7.5 ppm doublet discrepancy by identifying a residual bromobenzene impurity (2–3%) .
- X-ray Crystallography : Definitive structural confirmation via single-crystal analysis (e.g., CCDC deposition 1234567) .
Q. What strategies improve the compound’s solubility for in vitro bioactivity assays?
Methodological Answer:
- Co-solvent Systems : Use DMSO-water mixtures (≤5% DMSO) to maintain solubility without denaturing proteins.
- pH Adjustment : Deprotonate the carboxylic acid group at pH 7.4 (PBS buffer) to enhance aqueous solubility .
- Micellar Encapsulation : Encapsulate in poloxamer surfactants (e.g., Pluronic F-127) for cell-based studies .
Q. How can researchers design analogs to probe structure-activity relationships (SAR)?
Methodological Answer:
- Core Modifications : Replace the bromine atom with Cl or I to study electronic effects.
- Side-Chain Variations : Introduce methyl or methoxy groups at the phenyl ring to assess steric/electronic impacts.
- Biological Testing : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) to correlate substituents with potency .
Q. What are the best practices for reproducibility in synthesizing this compound?
Methodological Answer:
- Strict Anhydrous Conditions : Use molecular sieves or inert gas purging to prevent hydrolysis of intermediates.
- Batch Consistency : Monitor reaction progress via TLC (R = 0.4 in ethyl acetate/hexane 3:7) .
- Purity Standards : Validate ≥95% purity via HPLC (C18 column, 254 nm, retention time 8.2 min) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
